2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-
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Overview
Description
6-Amino-5-((2,5-dichloro-4-sulfophenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has significant applications in various industries, including textiles and biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((2,5-dichloro-4-sulfophenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-((2,5-dichloro-4-sulfophenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reactions typically occur under acidic or basic conditions, depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-5-((2,5-dichloro-4-sulfophenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry as a dye for fabrics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Lacks the azo group and has different color properties.
2,5-Dichloroaniline: A precursor in the synthesis but lacks the sulfonic acid groups and azo linkage.
Azo dyes: A broad class of compounds with similar azo linkages but varying substituents.
Uniqueness
6-Amino-5-((2,5-dichloro-4-sulfophenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct color properties and solubility characteristics. Its ability to form stable complexes with metal ions and proteins makes it particularly valuable in both industrial and research applications.
Properties
CAS No. |
58989-42-7 |
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Molecular Formula |
C16H11Cl2N3O7S2 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
6-amino-5-[(2,5-dichloro-4-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H11Cl2N3O7S2/c17-9-6-14(30(26,27)28)10(18)5-12(9)20-21-16-11(19)2-1-7-3-8(29(23,24)25)4-13(22)15(7)16/h1-6,22H,19H2,(H,23,24,25)(H,26,27,28) |
InChI Key |
WQPASQJFWKVZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)N |
Origin of Product |
United States |
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